

methasterone metabolite detection LC-QTOF-MS urine analysis

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Compound Focus: Methasterone

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Methasterone Metabolite Biomarkers

The table below summarizes the primary metabolites of **methasterone** relevant for detection in human urine using LC-QTOF-MS.

Metabolite ID	Type	Key Characteristic	Detection Window	Significance/Notes
G2 (18-nor-17 β -hydroxymethyl-2 α ,17 α -dimethyl-androst-13-en-3 α -ol- ξ -O-glucuronide)	Glucuronide Conjugate	Long-term metabolite [1]	Up to 10 days [1]	Primary biomarker for extended detection windows [1]
G4, G5	Glucuronide Conjugate	Novel finding in human urine [1]	Information Missing	Characterized in metabolic profiling studies [1]
G6, G7	Glucuronide Conjugate	Phase II metabolite [1]	Information Missing	Part of the comprehensive metabolite profile [1]

Metabolite ID	Type	Key Characteristic	Detection Window	Significance/Notes
M2, M4, M6	Free Metabolite	Phase I metabolite [1]	Information Missing	Identified in urinary metabolic profiles [1]
M5	Free Metabolite	First time in human urine [1]	Information Missing	Expands the coverage of methasterone metabolism [1]
S1, S2	Sulfate Conjugate	Novel potential biomarkers [1]	Information Missing	Two new sulfates identified [1]
MTS-M3 (2 α ,17 α -dimethyl-5 ξ -androstane-3 α ,12 ξ ,16 ξ ,17 β -tetrol)	Free Metabolite	Novel metabolite (in vitro) [2]	Information Missing	Identified using human liver S9 model and GC-Orbitrap-HRMS [2]

Experimental Protocol: LC-QTOF-MS Analysis

This protocol outlines a detailed method for identifying **methasterone** metabolites in human urine, based on published procedures [1] [3].

Sample Preparation

- **Urine Pretreatment:** Thaw frozen urine samples at 37°C and vortex to homogenize [3].
- **Aliquoting and Dilution:** Mix 25 μ L of urine with 350 μ L of 0.1% (v/v) formic acid in water [3].
- **Internal Standard (ISTD) Addition:** Add 25 μ L of an ISTD mixture to the sample [3]. The specific ISTDs used should be appropriate for the targeted metabolite panel.

Liquid Chromatography (LC) Conditions

- **Column:** Acquity C18 UPLC HSS T3 (1.8 μ m, 2.1 \times 100 mm) with a VanGuard PreColumn [3].
- **Mobile Phase:**
 - **A:** 0.1% (v/v) formic acid in water [3].
 - **B:** 0.1% (v/v) formic acid in 95% acetonitrile/5% water [3].

- **Gradient Program:** Use a 35-minute linear gradient. Specific details can be adapted from methods developed for quantitative organic acid analysis [3].
- **Temperature:** Maintain column temperature at 22°C [3].
- **Injection Volume:** 2 µL [3].

QTOF Mass Spectrometry (MS) Conditions

- **Ionization Mode:** Electrospray Ionization (ESI), typically in negative mode for metabolite profiling [1] [3].
- **Mass Resolution:** Operate in high-resolution mode [3].
- **Data Acquisition:** Acquire data in full scan mode with accurate mass measurement. Targeted MS/MS can be used for confirmation [1].
- **Mass Calibration:** Use a reference mass solution for continuous internal calibration [3].

Data Processing and Analysis

- **Metabolite Identification:** Use software to hunt for chromatographic peaks based on the theoretical accurate mass of potential metabolites [1].
- **Quantification:** Employ calibration curves for absolute quantification of known metabolites where standards are available [3].
- **Data Interpretation:** Utilize z-score plots comparing log-transformed analyte values to a control cohort to facilitate the identification of abnormal metabolic patterns [3].

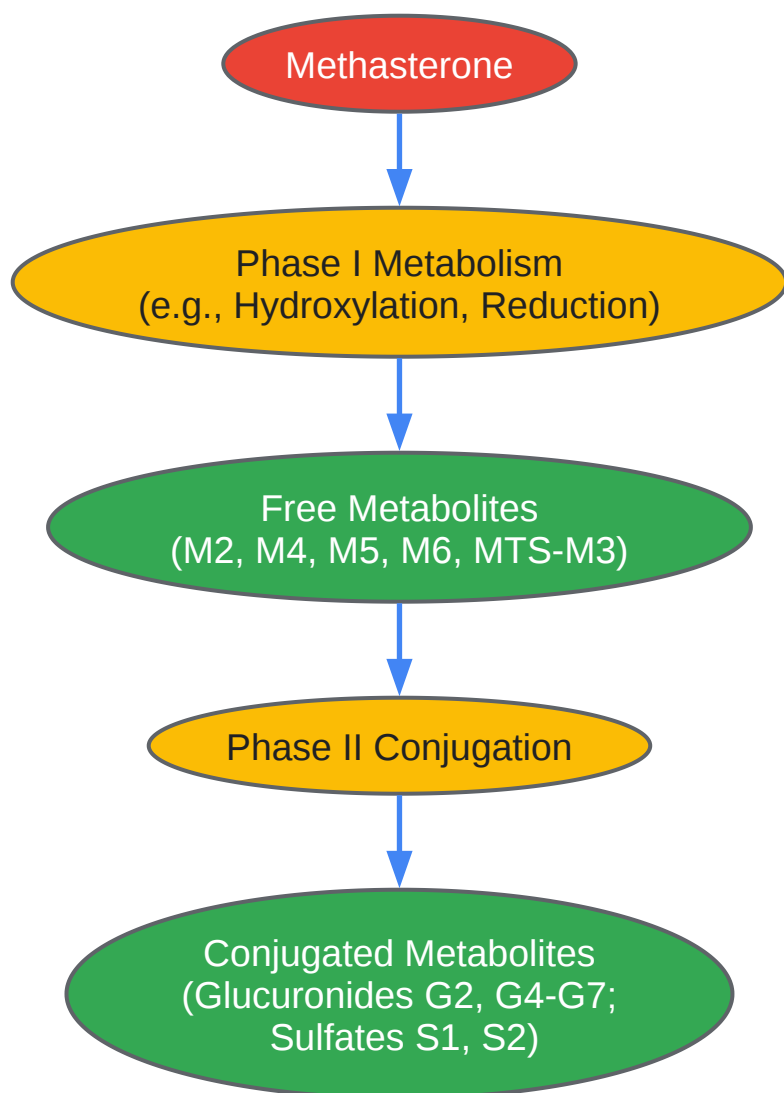
Workflow and Metabolic Pathway

The following diagram illustrates the complete analytical workflow from sample to result.



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The diagram below maps the key metabolic pathways of **methasterone**, showing the transformation into the various metabolites used for detection.



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Key Application Notes

- **Primary Biomarker is Crucial:** Metabolite **G2** is the most important biomarker for long-term detection of **methasterone** misuse, as it can be identified up to 10 days after administration [1]. Your targeted method should prioritize this metabolite.
- **Comprehensive Metabolite Panels:** Modern approaches use extensive targeted panels (e.g., 70+ biomarkers) to screen for multiple IEMs or drug misuse patterns. This facilitates unambiguous diagnosis and can be easily extended as new metabolites are discovered [3] [2].
- **Robust Data Analysis:** Implementing z-score plots against control population data significantly streamlines clinical interpretation by automatically highlighting statistically significant deviations in metabolite levels [3].

I hope this detailed application note provides a strong foundation for your research or analytical development. Should you require further clarification on any of the protocols or wish to delve deeper into the mass spectrometric parameters, please feel free to ask.

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